N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14(26)15-2-4-17(5-3-15)24-7-9-25(10-8-24)20(28)18-12-29-21(22-18)23-19(27)16-6-11-30-13-16/h2-6,11-13H,7-10H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKNSMLZLHUTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O3S, with a molecular weight of approximately 444.53 g/mol. The compound contains multiple functional groups, including a piperazine ring, an oxazole moiety, and a thiophene ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 444.53 g/mol |
| LogP | 3.5 |
| PSA (Polar Surface Area) | 72.5 Ų |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Piperazine derivatives are often known for their role as receptor modulators and enzyme inhibitors. The presence of the oxazole and thiophene rings may enhance the compound's affinity for specific receptors or enzymes involved in various physiological processes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, research has shown that piperazine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine structure significantly enhanced antitumor activity against breast and prostate cancer cell lines. The introduction of electron-withdrawing groups was found to increase potency, suggesting that structural optimization is crucial for enhancing biological efficacy .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Piperazine derivatives have been reported to exhibit antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Research Findings:
A comparative study on various piperazine derivatives indicated that those with thiophene moieties showed enhanced antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms |
|---|---|---|
| Antitumor | High | Breast cancer, Prostate cancer |
| Antimicrobial | Moderate to High | Staphylococcus aureus, E. coli |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its specific substituents and their spatial arrangement. Below is a detailed comparison with analogous molecules from the evidence:
Table 1: Structural and Functional Comparison of Piperazine-Carboxamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-acetylphenyl group in the target compound may offer a balance between hydrogen bonding (via acetyl) and aromatic interactions, contrasting with the trifluoromethylphenyl group in Compound 18, which prioritizes hydrophobicity and metabolic resistance .
Synthetic Strategies :
- Piperazine-carboxamide derivatives are commonly synthesized via coupling reactions (e.g., HCTU-mediated acid-amine coupling) or nucleophilic substitutions. The target compound likely follows similar protocols, with oxazole-thiophene assembly preceding piperazine conjugation .
Conformational Stability :
- Piperazine rings adopt chair conformations in crystallized analogs (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide), suggesting that the target compound’s acetylphenyl group may minimally distort this conformation, preserving binding geometry .
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide in laboratory settings?
- Methodological Answer : Based on structurally related piperazine derivatives, follow these protocols:
- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles.
- Conduct reactions in a fume hood to prevent inhalation exposure.
- Avoid skin contact; if exposed, wash immediately with water for 15 minutes .
- Store the compound in airtight containers under an inert atmosphere (e.g., nitrogen) at -20°C to minimize degradation .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions :
Piperazine-carbonyl intermediate formation : React 4-acetylphenylpiperazine with oxazole-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Oxazole-thiophene conjugation : Introduce the thiophene-3-carboxamide moiety via nucleophilic acyl substitution.
Purification : Use column chromatography (e.g., hexanes/EtOAc with 0.25% triethylamine) to isolate the product .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended).
- X-Ray Powder Diffraction (XRPD) : Confirm crystalline structure and phase homogeneity.
- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Evaluate thermal stability and decomposition profiles .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states.
- Apply reaction path search algorithms to identify energy barriers and optimize solvent/catalyst selection.
- Integrate machine learning with experimental data to narrow optimal conditions (e.g., temperature, stoichiometry) .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation strategy : Combine single-crystal X-ray diffraction (to resolve piperazine ring conformation) with 2D NMR (e.g., HSQC, HMBC) for atomic connectivity.
- Address conflicting NMR signals by varying solvent systems (e.g., DMSO-d₆ vs. CDCl₃) to reduce aggregation effects .
Q. What strategies improve the yield of the oxazole ring formation step?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., dioxane) to enhance nucleophilicity.
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency.
- Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time .
Q. How to design experiments for assessing metabolic stability in preclinical studies?
- Methodological Answer :
- In vitro assays : Use hepatic microsomes (human/rat) to measure intrinsic clearance (CLint).
- LC-MS/MS quantification : Monitor parent compound depletion over time.
- Structural analogs : Compare with trifluoromethyl-containing derivatives for enhanced metabolic stability insights .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across different studies?
- Methodological Answer :
- Contextual factors : Note differences in solvent polarity, temperature, and pH.
- Experimental replication : Perform parallel solubility tests in water, DMSO, and ethanol under standardized conditions (25°C, pH 7.4).
- Molecular dynamics simulations : Model solvation free energy to predict solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
